molecular formula C7H3F5O3S B1358093 2,3-Difluorophenyl trifluoromethanesulfonate CAS No. 211315-75-2

2,3-Difluorophenyl trifluoromethanesulfonate

Cat. No.: B1358093
CAS No.: 211315-75-2
M. Wt: 262.16 g/mol
InChI Key: LZBQTSBHGJCYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluorophenyl trifluoromethanesulfonate is a chemical compound that belongs to the class of trifluoromethanesulfonates. It is a colorless liquid widely used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluorophenyl trifluoromethanesulfonate typically involves the reaction of 2,3-difluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the trifluoromethanesulfonate group.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such processes under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine would yield a corresponding 2,3-difluorophenyl amine derivative .

Scientific Research Applications

2,3-Difluorophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Difluorophenyl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into aromatic systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl trifluoromethanesulfonate
  • 2,5-Difluorophenyl trifluoromethanesulfonate
  • 2,6-Difluorophenyl trifluoromethanesulfonate

Uniqueness

2,3-Difluorophenyl trifluoromethanesulfonate is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2,3-difluorophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O3S/c8-4-2-1-3-5(6(4)9)15-16(13,14)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBQTSBHGJCYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619559
Record name 2,3-Difluorophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211315-75-2
Record name 2,3-Difluorophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.